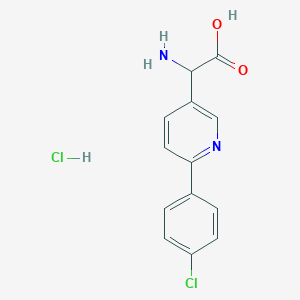

2-Amino-2-(6-(4-chlorophenyl)pyridin-3-YL)acetic acid hydrochloride

Description

Chemical Structure: The compound features a pyridine ring substituted at the 3-position with a 6-(4-chlorophenyl) group and an acetic acid backbone bearing an amino group, with hydrochloride as the counterion . Molecular Formula: C₁₃H₁₃ClN₂O₂·HCl. Molecular Weight: 264.71 g/mol (hydrochloride form) . Applications: Primarily utilized as an intermediate in pharmaceuticals, agrochemicals, and organic synthesis .

Properties

IUPAC Name |

2-amino-2-[6-(4-chlorophenyl)pyridin-3-yl]acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2.ClH/c14-10-4-1-8(2-5-10)11-6-3-9(7-16-11)12(15)13(17)18;/h1-7,12H,15H2,(H,17,18);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOLXZAVFNJFIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C(C(=O)O)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(6-(4-chlorophenyl)pyridin-3-YL)acetic acid hydrochloride typically involves multiple steps. One common route includes the following steps:

Formation of the pyridine ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the 4-chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyridine ring with a 4-chlorophenyl group, often using a palladium-catalyzed cross-coupling reaction.

Aminoacetic acid moiety addition:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(6-(4-chlorophenyl)pyridin-3-YL)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Amino-2-(6-(4-chlorophenyl)pyridin-3-YL)acetic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(6-(4-chlorophenyl)pyridin-3-YL)acetic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Comparative Insights

Electronic and Steric Effects :

Research Findings and Data Gaps

- Solubility and Stability: The hydrochloride salt form improves aqueous solubility compared to free bases (e.g., 2-Amino-2-(3-pyridyl)acetic acid in ) but may exhibit hygroscopicity .

- Thermal Properties: No melting point data are available for the target compound, but analogs like D-4-chlorophenylglycine HCl decompose above 200°C .

- Biological Activity: Limited data exist on the target compound’s efficacy; further studies are needed to compare its IC₅₀ values with bromo- or methoxy-substituted analogs () .

Biological Activity

2-Amino-2-(6-(4-chlorophenyl)pyridin-3-YL)acetic acid hydrochloride, with the CAS number 1137666-85-3, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and other relevant biological activities, supported by data tables and case studies.

- Molecular Formula : C13H12Cl2N2O2

- Molecular Weight : 299.15 g/mol

- IUPAC Name : this compound

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. In vitro studies have shown that derivatives of pyridine, a structural component of this compound, can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0195 | E. coli |

| Compound B | 0.0048 | Bacillus mycoides |

| Compound C | 0.039 | C. albicans |

The compound's structural features, particularly the presence of halogen substituents like chlorine, are believed to enhance its antibacterial activity by affecting membrane permeability and enzyme function in bacterial cells .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against various strains, including Candida albicans. The Minimum Inhibitory Concentration (MIC) values recorded for related compounds suggest a promising antifungal profile.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

Studies have shown that the effectiveness against fungal strains varies significantly with structural modifications, indicating the importance of specific functional groups in enhancing bioactivity .

Case Studies

- Study on Antimicrobial Properties : A comparative study evaluated various pyridine derivatives for their antimicrobial efficiency. The results indicated that compounds similar to this compound exhibited potent activity against both bacterial and fungal pathogens, with significant implications for pharmaceutical applications in treating infections .

- Synthesis and Evaluation : Another research project synthesized several derivatives of this compound and assessed their biological activities. The findings revealed a correlation between the presence of electron-withdrawing groups (like chlorine) and increased antimicrobial potency, suggesting avenues for further development in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.